![molecular formula C15H21NO2 B14184349 4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one CAS No. 920313-06-0](/img/structure/B14184349.png)
4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a propan-2-yl group, and an amino group attached to a pent-3-en-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one typically involves multiple steps. One common method starts with the preparation of 1-(4-Methoxyphenyl)-2-propanone, which is then reacted with appropriate reagents to introduce the amino group and the pent-3-en-2-one moiety. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: A precursor in the synthesis of 4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one.
4-Methoxyphenylacetone: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
920313-06-0 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
4-[1-(4-methoxyphenyl)propan-2-ylamino]pent-3-en-2-one |
InChI |
InChI=1S/C15H21NO2/c1-11(9-13(3)17)16-12(2)10-14-5-7-15(18-4)8-6-14/h5-9,12,16H,10H2,1-4H3 |
Clave InChI |
LOCSAGIGNPAHKH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)NC(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


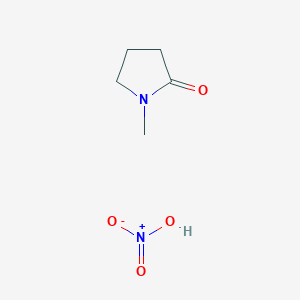
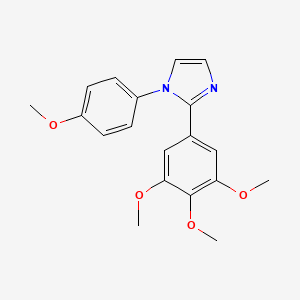
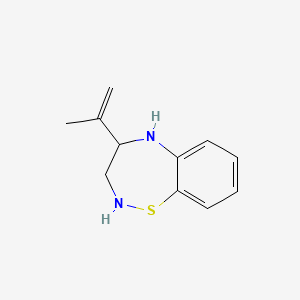

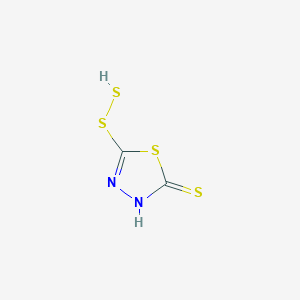
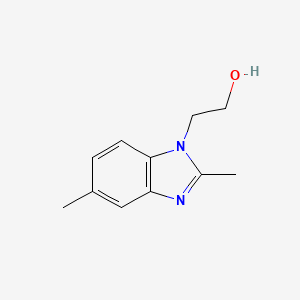
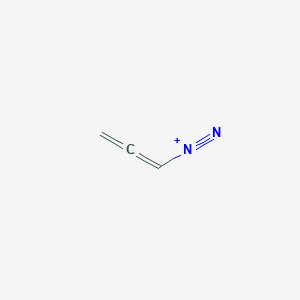
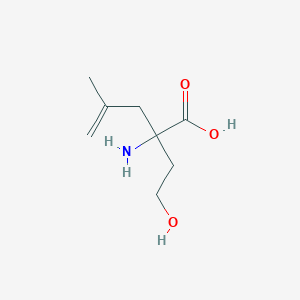
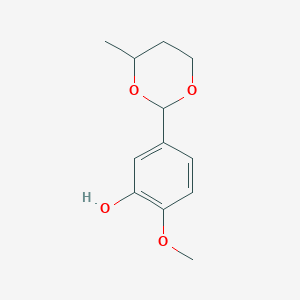
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
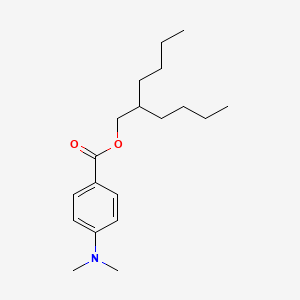
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)
